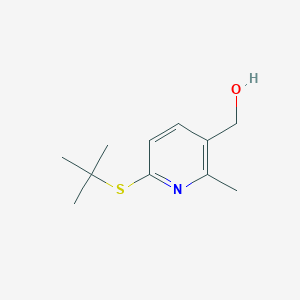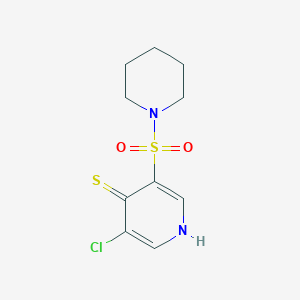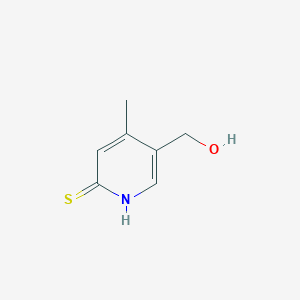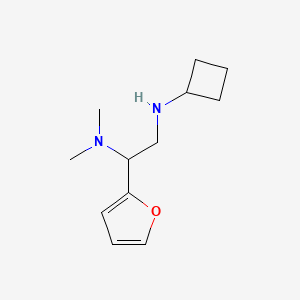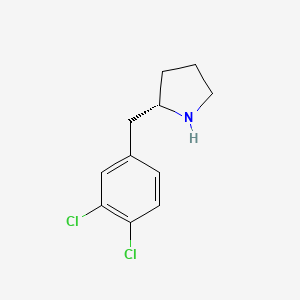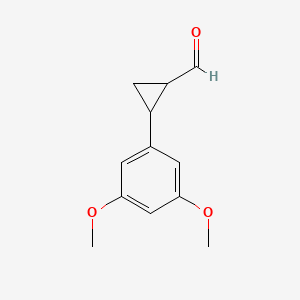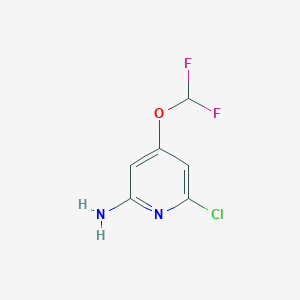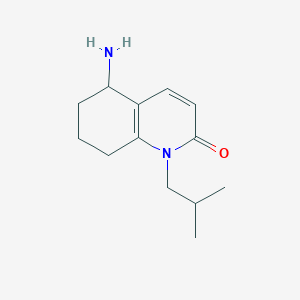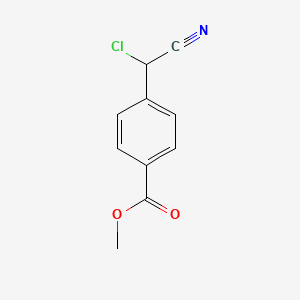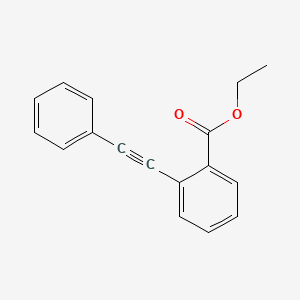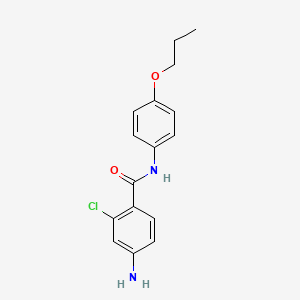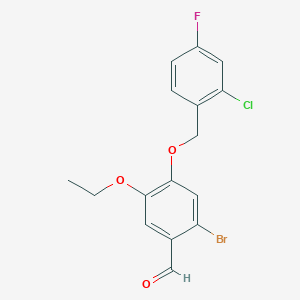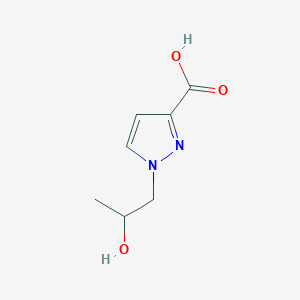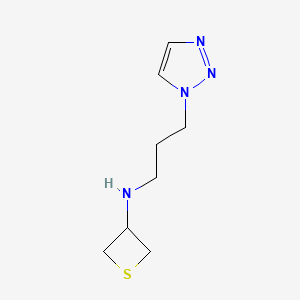
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine is a compound that features a 1,2,3-triazole ring and a thietane ring connected by a propyl chain The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, while the thietane ring is a four-membered ring containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of the Azide Intermediate: The starting material, 3-bromopropylamine, is reacted with sodium azide to form 3-azidopropylamine.
Cycloaddition Reaction: The azide intermediate is then subjected to a CuAAC reaction with propargyl thietane to form the desired product, this compound.
Industrial Production Methods
The use of aqueous media and mild reaction conditions further supports the feasibility of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction Reactions: The sulfur atom in the thietane ring can undergo oxidation to form sulfoxides or sulfones.
Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions with suitable partners.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Alkylated or acylated derivatives of the compound.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Reduced forms of the compound, potentially altering the triazole or thietane rings.
Aplicaciones Científicas De Investigación
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or stability.
Chemical Biology: The compound can be used in bioconjugation reactions to label biomolecules for imaging or therapeutic purposes.
Mecanismo De Acción
The mechanism of action of N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thietane ring can provide additional binding affinity through its sulfur atom .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1-(2-(1H-1,2,3-Triazol-1-yl)ethyl)-1H-1,2,3-triazole, share similar chemical properties and reactivity.
Thietane Derivatives: Compounds containing the thietane ring, such as 3-(1H-1,2,3-Triazol-1-yl)thietane, also exhibit similar reactivity and applications.
Uniqueness
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine is unique due to the combination of the 1,2,3-triazole and thietane rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H14N4S |
|---|---|
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
N-[3-(triazol-1-yl)propyl]thietan-3-amine |
InChI |
InChI=1S/C8H14N4S/c1(2-9-8-6-13-7-8)4-12-5-3-10-11-12/h3,5,8-9H,1-2,4,6-7H2 |
Clave InChI |
JOLLIPKJQZHGJF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)NCCCN2C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


